2-(2-Chlorophenyl)-3-methoxypropanoic acid
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-3-methoxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-14-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-5,8H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIMATSBIVJZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3-methoxypropanoic acid typically involves the reaction of 2-chlorobenzaldehyde with methoxyacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product. Common reagents used in this synthesis include sodium hydroxide, hydrochloric acid, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-3-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-Chlorophenyl)-3-methoxypropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
2-(4-Chloro-2-methylphenoxy)propanoic Acid (MCPP)
- Molecular Formula : C₁₀H₁₁ClO₃ (identical to the target compound) .
- Substituents: A phenoxy group with a 4-chloro-2-methylphenyl substitution instead of a direct phenyl ring.
- Properties: Higher lipophilicity due to the phenoxy group. Water solubility: 350 ppm at 20°C . Classified as a herbicide (Health Hazard Rating: 3/4), indicating severe toxicity risks .
- Key Difference: The phenoxy group in MCPP vs. the methoxy group in the target compound may lead to divergent biological interactions, such as membrane permeability or enzyme binding.
3-(2-Methoxyphenyl)propanoic Acid
- Molecular Formula : C₁₀H₁₂O₃ .
- Substituents: A 2-methoxyphenyl group directly attached to the propanoic acid chain.
- Properties :
- Application : Likely used as a chemical intermediate due to its simpler structure .
Chlorinated Propanoic Acid Derivatives
2-Chloro-3-phenylpropanoic Acid
2-(2,4-Dichlorophenoxy)propanoic Acid
Fluazifop-P
2-[(4-Chlorophenyl)methyl]-3-methoxypropanoic Acid
- Molecular Formula : C₁₁H₁₃ClO₃ .
- Substituents : A (4-chlorophenyl)methyl group introduces steric bulk.
- Impact : The benzyl substitution could reduce bioavailability compared to the target compound’s planar phenyl ring .
Comparative Data Table
Biological Activity
2-(2-Chlorophenyl)-3-methoxypropanoic acid is an organic compound characterized by its unique structural features, which include a chlorophenyl group and a methoxypropanoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of the biological activity of this compound, including relevant case studies, research findings, and comparative analyses.
- Molecular Formula : C10H11ClO3
- IUPAC Name : this compound
- InChI : InChI=1S/C10H11ClO3/c1-14-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-5,8H,6H2,1H3,(H,12,13)
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- The compound has shown effectiveness against various microbial strains. For instance, it demonstrated significant inhibitory effects against Cryptococcus neoformans, with a minimum inhibitory concentration (MIC) of 16 µg/mL .
- A study reported its cytotoxic effects on the HCT-116 colon cancer cell line with an IC50 value of 96.5 µg/mL, indicating potential as an anticancer agent .
-
Anti-inflammatory Properties :
- The compound's anti-inflammatory action has been explored in various models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
The biological effects of this compound are believed to arise from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
- Receptor Binding : It may bind to receptors that modulate immune responses, influencing cellular signaling pathways that lead to inflammation or microbial defense mechanisms.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a range of bacterial and fungal pathogens. The compound exhibited notable activity against Cryptococcus neoformans, suggesting its potential utility in treating fungal infections.
Case Study: Anti-inflammatory Mechanisms
A series of experiments were conducted to evaluate the anti-inflammatory properties of the compound using in vitro models. Results indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(2-Chlorophenyl)acetic acid | Chlorophenyl group | Moderate antimicrobial activity |
| 2-(2-Chlorophenyl)butanoic acid | Longer carbon chain | Lower cytotoxicity |
| 2-(2-Chlorophenyl)propanoic acid | Similar structure | Comparable anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
